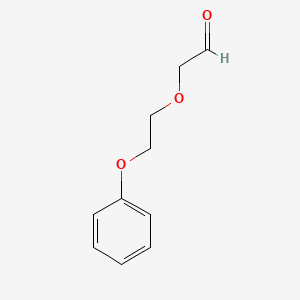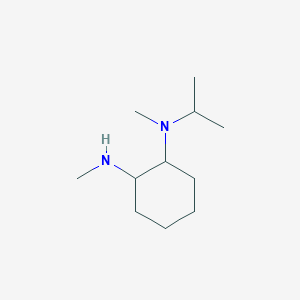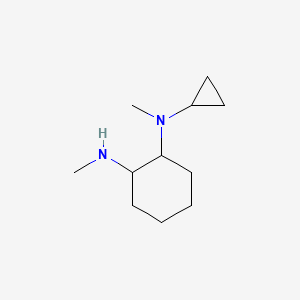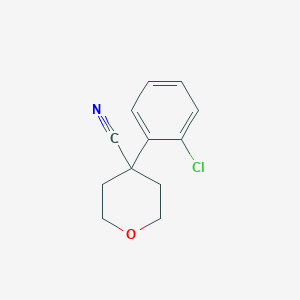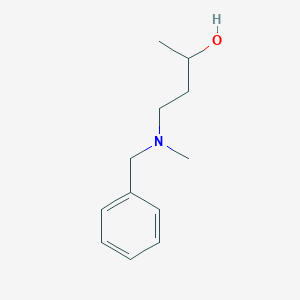
4-(Benzyl(methyl)amino)butan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Benzyl(methyl)amino)butan-2-ol is an organic compound with the molecular formula C11H17NO It is a secondary amine and an alcohol, characterized by the presence of a benzyl group attached to the nitrogen atom and a hydroxyl group on the second carbon of the butane chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyl(methyl)amino)butan-2-ol typically involves the reaction of benzylamine with 2-butanone under reductive amination conditions. The reaction can be catalyzed by hydrogen in the presence of a metal catalyst such as palladium on carbon. The reaction proceeds as follows:
- Benzylamine reacts with 2-butanone to form an imine intermediate.
- The imine is subsequently reduced to the corresponding amine using hydrogen gas and a palladium catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of fixed-bed reactors with palladium catalysts is common in such processes.
化学反应分析
Types of Reactions
4-(Benzyl(methyl)amino)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: Thionyl chloride or tosyl chloride in the presence of a base.
Major Products
Oxidation: 4-(Benzyl-methyl-amino)-butan-2-one.
Reduction: 4-(Benzyl-methyl-amino)-butane.
Substitution: 4-(Benzyl-methyl-amino)-butyl chloride or 4-(Benzyl-methyl-amino)-butyl tosylate.
科学研究应用
4-(Benzyl(methyl)amino)butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of surfactants and as a stabilizer in various formulations.
作用机制
The mechanism of action of 4-(Benzyl(methyl)amino)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, depending on the target. For example, it may bind to neurotransmitter receptors in the brain, modulating their activity and influencing neurological processes. The exact pathways and molecular targets are still under investigation.
相似化合物的比较
Similar Compounds
Benzylamine: A simpler amine with a benzyl group attached to the nitrogen atom.
Phenyl-2-propanone: An organic compound with a similar structure but lacking the hydroxyl group.
N-Benzyl-N-methylethanolamine: A compound with a similar amine structure but different carbon chain length.
Uniqueness
4-(Benzyl(methyl)amino)butan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzyl group and the hydroxyl group allows for diverse chemical modifications and potential therapeutic applications.
属性
IUPAC Name |
4-[benzyl(methyl)amino]butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-11(14)8-9-13(2)10-12-6-4-3-5-7-12/h3-7,11,14H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUSAPBYZUQPBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN(C)CC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
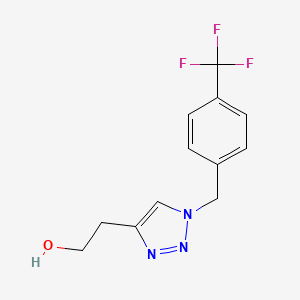
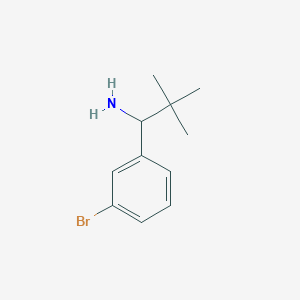
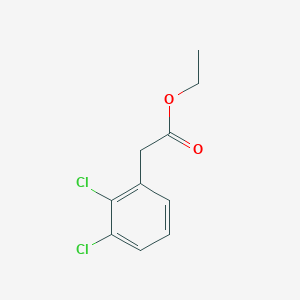
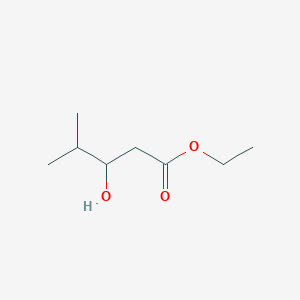

![1-[(2-Chloropyridin-3-yl)methyl]indole-2,3-dione](/img/structure/B7861076.png)
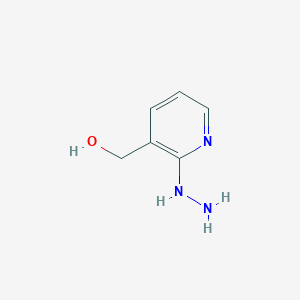
![2-{[(Tert-butoxy)carbonyl]amino}-4-methoxybutanoic acid](/img/structure/B7861080.png)
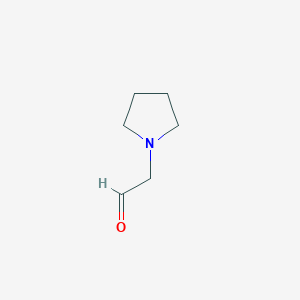
![2-[Cyclopropyl(methyl)amino]acetaldehyde](/img/structure/B7861091.png)
